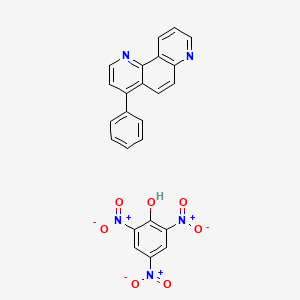
2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a hydroxy group, and a nitrophenyl group attached to a but-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with cyanoacetic acid under basic conditions to form the corresponding cyanoacetamide intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-3-oxo-N-(4-nitrophenyl)but-2-enamide.
Reduction: Formation of 2-cyano-3-hydroxy-N-(4-aminophenyl)but-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups are key functional groups that contribute to its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide
- 2-Cyano-3-hydroxy-N-(4-aminophenyl)but-2-enamide
- 2-Cyano-3-hydroxy-N-(4-chlorophenyl)but-2-enamide
Uniqueness
2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62004-16-4 |
|---|---|
Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide |
InChI |
InChI=1S/C11H9N3O4/c1-7(15)10(6-12)11(16)13-8-2-4-9(5-3-8)14(17)18/h2-5,15H,1H3,(H,13,16) |
InChI Key |
YFMXPOMMWYPTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14538053.png)
![N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide](/img/structure/B14538061.png)




![3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole](/img/structure/B14538085.png)


![2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)-](/img/structure/B14538108.png)

![5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B14538136.png)
![[(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide](/img/structure/B14538145.png)
